molecular formula C25H26N2O B182079 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone CAS No. 49747-55-9

1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone

Cat. No. B182079
CAS RN: 49747-55-9
M. Wt: 370.5 g/mol
InChI Key: BATDJYIYGYYDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone, also known as PPP, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of arylalkyl ketones and has a molecular weight of 368.5 g/mol. PPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism Of Action

1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This increased dopamine signaling can have a range of effects on the central nervous system, including increased motivation and reward-seeking behavior.

Biochemical And Physiological Effects

1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have a range of biochemical and physiological effects, including increased dopamine signaling, increased locomotor activity, and increased sensitivity to the effects of drugs such as cocaine and amphetamine. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone in lab experiments is its ability to selectively target the dopamine transporter, making it a valuable tool for studying the effects of dopamine-related disorders and drugs. However, 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has some limitations, including its potential toxicity and the fact that it can interact with other neurotransmitter systems, making it difficult to isolate the effects of dopamine signaling.

Future Directions

There are several potential future directions for research involving 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone. One area of interest is the potential use of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone as a treatment for Parkinson's disease and other dopamine-related disorders. Another area of interest is the use of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone as a tool for studying the effects of drugs on the central nervous system, particularly in relation to addiction and reward-seeking behavior. Additionally, there is potential for the development of new compounds based on the structure of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone that may have improved selectivity and efficacy.

Synthesis Methods

1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Mannich reaction. In the Friedel-Crafts acylation reaction, benzene is treated with acetyl chloride in the presence of aluminum chloride to form acetophenone. The acetophenone is then reacted with benzene and piperazine to form 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone. In the Mannich reaction, acetophenone is reacted with formaldehyde and piperazine to form 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone.

Scientific Research Applications

1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been used in a range of scientific research applications, including as a tool for studying the central nervous system and as a potential treatment for various diseases. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have an affinity for the dopamine transporter, and studies have suggested that it may have potential as a treatment for Parkinson's disease and other dopamine-related disorders. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has also been used as a tool for studying the effects of drugs on the central nervous system, as it can act as a competitive inhibitor of the dopamine transporter.

properties

CAS RN

49747-55-9

Product Name

1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

1,3-diphenyl-3-(4-phenylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C25H26N2O/c28-25(22-12-6-2-7-13-22)20-24(21-10-4-1-5-11-21)27-18-16-26(17-19-27)23-14-8-3-9-15-23/h1-15,24H,16-20H2

InChI Key

BATDJYIYGYYDHD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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